N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide, also known as BPTB, is a chemical compound that has been extensively studied for its potential in scientific research. BPTB is a small molecule that has shown promise in a variety of applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted benzamides, related structurally to N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide, have been identified as potent inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant in vivo efficacy in tumor models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds provide stability and higher inhibition efficiencies, offering a promising avenue for protecting metals against corrosion (Hu et al., 2016).
Anti-inflammatory Activity
Compounds derived from benzothiazole, similar to this compound, have shown anti-inflammatory activity. This suggests their potential application in developing new anti-inflammatory drugs (Lynch et al., 2006).
Stem Cell Research
Thiazole derivatives contribute to the field of stem cell research by improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, which is crucial for advancing regenerative medicine (Ries et al., 2013).
Antimicrobial Activities
New thiazole and pyrazole derivatives based on benzothiazole moieties have exhibited promising antimicrobial activities. This underscores the potential of benzothiazole derivatives in developing new antimicrobial agents (Gouda et al., 2010).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-25(2)18-12-10-16(11-13-18)21(27)26(15-17-7-5-6-14-23-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFVUFCIKDKYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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